molecular formula C22H17F3O3 B14373966 (4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate CAS No. 90173-59-4

(4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate

Cat. No.: B14373966
CAS No.: 90173-59-4
M. Wt: 386.4 g/mol
InChI Key: LFKRBORUWRFNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate ester group attached to a (4-methoxyphenyl)(diphenyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate typically involves the esterification of (4-methoxyphenyl)(diphenyl)methanol with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (4-methoxyphenyl)(diphenyl)methanol and trifluoroacetic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Hydrolysis: (4-Methoxyphenyl)(diphenyl)methanol and trifluoroacetic acid.

    Reduction: (4-Methoxyphenyl)(diphenyl)methanol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate involves its interaction with molecular targets through its trifluoroacetate ester group. This group can undergo hydrolysis to release trifluoroacetic acid, which can then participate in various biochemical pathways. The (4-methoxyphenyl)(diphenyl)methyl moiety may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl trifluoroacetate: A simpler ester with similar trifluoroacetate functionality.

    (4-Methoxyphenyl)(diphenyl)methanol: The alcohol counterpart of the compound.

    Diphenylmethyl trifluoroacetate: A related ester with a diphenylmethyl group instead of the (4-methoxyphenyl)(diphenyl)methyl moiety.

Uniqueness

(4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate is unique due to the presence of both the (4-methoxyphenyl)(diphenyl)methyl moiety and the trifluoroacetate ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

90173-59-4

Molecular Formula

C22H17F3O3

Molecular Weight

386.4 g/mol

IUPAC Name

[(4-methoxyphenyl)-diphenylmethyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C22H17F3O3/c1-27-19-14-12-18(13-15-19)21(16-8-4-2-5-9-16,17-10-6-3-7-11-17)28-20(26)22(23,24)25/h2-15H,1H3

InChI Key

LFKRBORUWRFNOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.